

# physical and chemical properties of ent-16-Kaurene-3b,15b,18-triol

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## Compound of Interest

Compound Name: **ent-16-Kaurene-3b,15b,18-triol**

Cat. No.: **B1163896**

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## In-Depth Technical Guide: ent-16-Kaurene-3b,15b,18-triol

### A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the physical, chemical, and biological properties of **ent-16-Kaurene-3b,15b,18-triol**, a diterpenoid compound with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this molecule.

## Core Physical and Chemical Properties

**ent-16-Kaurene-3b,15b,18-triol** is a naturally occurring ent-kaurane diterpene.<sup>[1]</sup> Its fundamental properties are summarized in the table below, providing a baseline for its handling, characterization, and formulation.

Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>32</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	320.47 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
CAS Number	921211-29-2	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Powder	<a href="#">[3]</a>
Melting Point	205-206 °C	<a href="#">[4]</a>
Boiling Point	473.4 ± 45.0 °C at 760 mmHg	<a href="#">[4]</a>
Density	1.2 ± 0.1 g/cm <sup>3</sup>	<a href="#">[4]</a>
Flash Point	214.4 ± 23.3 °C	<a href="#">[4]</a>
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	<a href="#">[3]</a>
Natural Source	Barks of Suregada multiflora	<a href="#">[3]</a>

## Biological Activity: Anti-Allergic Properties

**ent-16-Kaurene-3b,15b,18-triol** has demonstrated significant anti-allergic activity.[\[1\]](#)[\[3\]](#)

Specifically, it has been shown to inhibit the release of  $\beta$ -hexosaminidase from RBL-2H3 cells, a common model for studying mast cell degranulation in allergic responses.[\[3\]](#) This inhibitory effect is a key indicator of its potential to mitigate allergic reactions.

The compound's potency in this regard has been quantified with an IC<sub>50</sub> value, which represents the concentration required to inhibit 50% of the  $\beta$ -hexosaminidase release.

Biological Activity	Cell Line	IC <sub>50</sub> Value	Reference
Inhibition of $\beta$ -hexosaminidase release	RBL-2H3	22.5 to 42.2 $\mu$ M	<a href="#">[3]</a>

## Signaling Pathway of Mast Cell Degranulation

The anti-allergic effect of **ent-16-Kaurene-3b,15b,18-triol** is attributed to its modulation of key biochemical pathways involved in mast cell degranulation.[2] The binding of an antigen to IgE antibodies on the surface of mast cells triggers a signaling cascade that leads to the release of inflammatory mediators, including histamine and  $\beta$ -hexosaminidase.

The diagram below illustrates the general signaling pathway of IgE-mediated mast cell degranulation. The activation of the high-affinity IgE receptor (Fc $\epsilon$ RI) initiates a cascade involving spleen tyrosine kinase (Syk), which in turn activates downstream pathways leading to the release of intracellular calcium stores and the degranulation of the mast cell.



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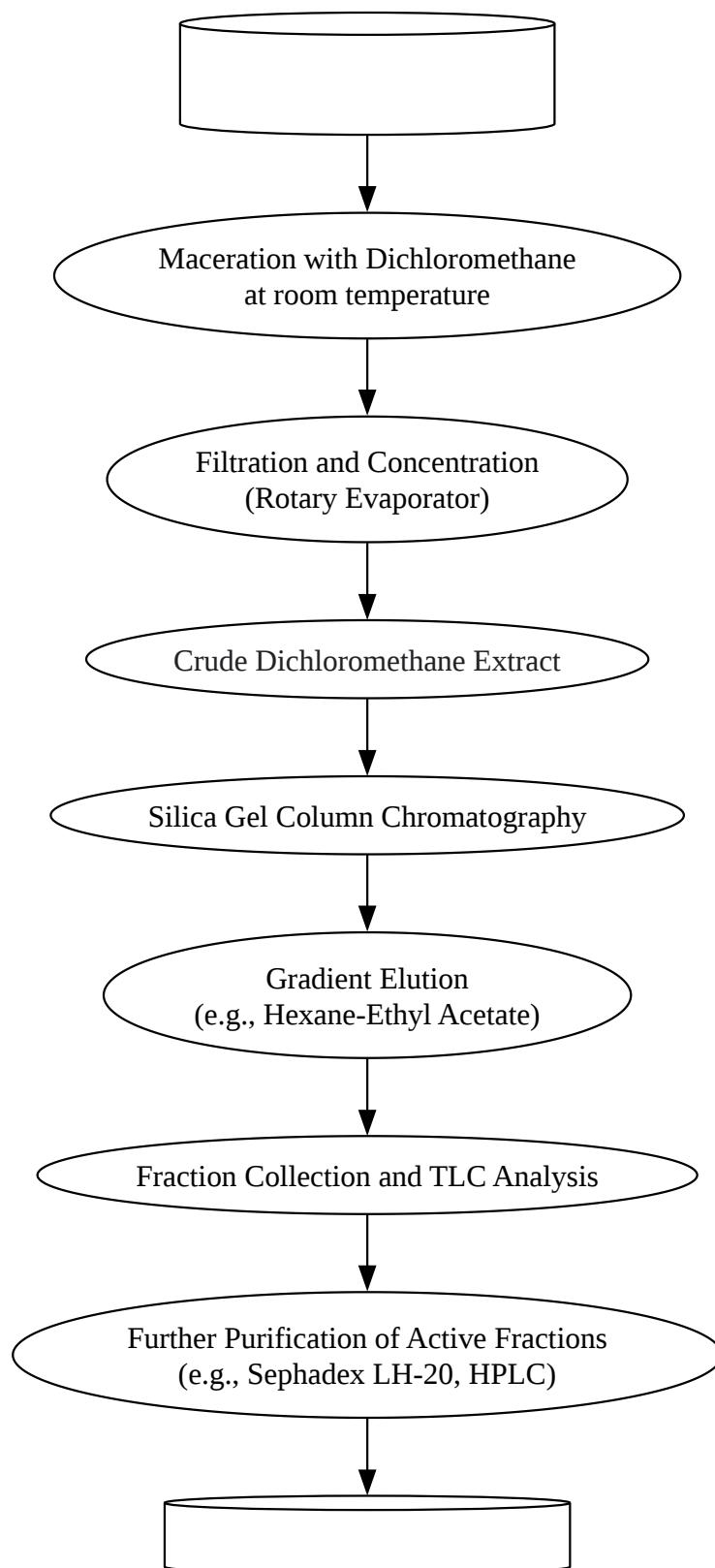
Caption: IgE-mediated mast cell degranulation pathway and potential inhibition point.

While the exact molecular target of **ent-16-Kaurene-3b,15b,18-triol** within this pathway has not been definitively elucidated, its inhibitory effect on degranulation suggests an upstream intervention point, possibly at the level of Syk activation or subsequent signaling events.

## Experimental Protocols

### Extraction and Isolation of **ent-16-Kaurene-3b,15b,18-triol**

The primary source of **ent-16-Kaurene-3b,15b,18-triol** is the bark of *Suregada multiflora*.<sup>[3]</sup> The following is a general protocol for its extraction and isolation based on methods for similar diterpenes from this plant genus.



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Caption: Logical workflow of the  $\beta$ -hexosaminidase release assay.

### Detailed Protocol:

- Cell Culture: RBL-2H3 cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Seeding and Sensitization: Cells are seeded into 24-well plates and sensitized with anti-dinitrophenyl (DNP) IgE overnight.
- Washing: The sensitized cells are washed with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.
- Compound Incubation: The cells are then incubated with various concentrations of **ent-16-Kaurene-3b,15b,18-triol** (or a vehicle control) for a predetermined time (e.g., 1 hour).
- Antigen Stimulation: Degranulation is induced by challenging the cells with DNP-bovine serum albumin (BSA).
- Supernatant Collection: After a short incubation period (e.g., 30 minutes), the supernatant is collected.
- Enzyme Assay: The collected supernatant is incubated with a substrate solution containing p-nitrophenyl-N-acetyl- $\beta$ -D-glucosaminide. The  $\beta$ -hexosaminidase in the supernatant cleaves the substrate, releasing p-nitrophenol.
- Reaction Termination and Measurement: The reaction is stopped by adding a high pH buffer (e.g., sodium carbonate/bicarbonate buffer). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.
- Calculation: The percentage of  $\beta$ -hexosaminidase release is calculated relative to a positive control (cells lysed with a detergent like Triton X-100) and a negative control (unstimulated cells). The IC<sub>50</sub> value for **ent-16-Kaurene-3b,15b,18-triol** is then determined from the dose-response curve.

## Conclusion

**ent-16-Kaurene-3b,15b,18-triol** is a promising natural product with well-defined anti-allergic properties. Its ability to inhibit mast cell degranulation, coupled with its known physical and chemical characteristics, makes it a compelling candidate for further investigation in the development of novel anti-allergic therapies. The experimental protocols provided herein offer a solid foundation for researchers to explore its mechanism of action and therapeutic potential.

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